molecular formula C6H5BFNO4 B1425612 5-Carboxy-2-fluoropyridine-3-boronic acid CAS No. 1451393-25-1

5-Carboxy-2-fluoropyridine-3-boronic acid

Cat. No.: B1425612
CAS No.: 1451393-25-1
M. Wt: 184.92 g/mol
InChI Key: BCLGBTWNYVSWCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxy-2-fluoropyridine-3-boronic acid typically involves the lithiation of 5-bromo-2-fluoropyridine followed by the addition of a boronic acid derivative. For example, the reaction can be carried out by adding n-butyllithium to a solution of 5-bromo-2-fluoropyridine in anhydrous ether at -78°C, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-2-fluoropyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can yield alcohols or ketones.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids, including 5-Carboxy-2-fluoropyridine-3-boronic acid, exhibit potential anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are vital for regulating protein degradation within cancer cells.

  • Case Study: Proteasome Inhibition
    • Objective : Evaluate the compound's efficacy in inhibiting proteasomes in cancer cell lines.
    • Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, indicating potential as a therapeutic agent.
  • Mechanism Insights
    • The compound forms boronate esters with diols present in proteins, leading to altered protein function and induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown moderate antimicrobial activity against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mLComparison Agent
Candida albicans100Tavaborole
Aspergillus niger50Tavaborole
Escherichia coli25Tavaborole
Bacillus cereus10Tavaborole
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of key enzymes involved in cell wall synthesis and protein translation.

Organic Synthesis Applications

The compound is also employed as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

  • Synthetic Utility
    • Reactivity : The boronic acid group allows for efficient coupling with aryl halides, making it a valuable intermediate in creating pharmaceuticals and agrochemicals.
    • Case Study: Synthesis of Aryl Compounds
      • The use of this compound in Suzuki-Miyaura reactions has led to the successful synthesis of various aryl compounds with potential biological activities.

Comparison with Similar Compounds

Uniqueness: 5-Carboxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a carboxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly for applications requiring specific electronic or steric properties.

Biological Activity

5-Carboxy-2-fluoropyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in drug design, particularly in targeting cancer cells and other diseases.

The biological activity of boronic acids, including this compound, often involves their interaction with specific proteins and enzymes. They can inhibit various biological pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

  • Inhibition of Enzymes : Boronic acids can act as enzyme inhibitors by forming stable complexes with the active sites of target enzymes. For instance, they are known to inhibit serine β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .
  • Selective Targeting : The ability of boronic acids to bind to the glycocalyx of cancer cells enhances their selectivity for cancer treatments. This interaction allows for targeted drug delivery, minimizing effects on healthy cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Mechanism Results
Study 1 Anticancer activityInhibition of cell proliferationSignificant reduction in viability of PC-3 prostate cancer cells at concentrations ≥ 10 µM
Study 2 Antibacterial propertiesInhibition of β-lactamasesKi values < 0.01 µM against resistant bacterial strains
Study 3 Selective toxicityBinding to glycocalyxEnhanced drug delivery efficiency in tumor models

Case Study 1: Anticancer Efficacy

A study involving PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, cell viability dropped significantly compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit critical signaling pathways involved in cell growth .

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against various multidrug-resistant bacterial strains. Results indicated that it effectively inhibited serine β-lactamases, which are pivotal in antibiotic resistance mechanisms. The compound exhibited Ki values below 0.01 µM, showcasing its potential as a lead candidate for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Carboxy-2-fluoropyridine-3-boronic acid?

  • Methodological Answer : Synthesis typically involves halogenation, fluorination, and boronation steps. For fluoropyridine boronic acids, Pd-catalyzed cross-coupling (e.g., Miyaura borylation) is common. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Solvent System : Mixed solvents (e.g., DME/H₂O) enhance boronic acid stability .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
  • Protecting Groups : The carboxylic acid group may require protection (e.g., esterification) during synthesis to prevent side reactions .

Q. How should researchers characterize fluorinated pyridine boronic acids to confirm purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (for aromatic protons), ¹⁹F NMR (to confirm fluorine position), and ¹¹B NMR (boron environment analysis). For carboxy groups, monitor δ ~12–14 ppm in ¹H NMR .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • Elemental Analysis : Validate C, H, N, and B content to ensure stoichiometric purity .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3) for boronic acids. Adjust pH to ~7 to prevent decomposition .
  • Recrystallization : Solvents such as THF/water mixtures yield high-purity crystals .
  • Acid-Base Extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis .
  • Desiccant : Include silica gel packs to reduce moisture exposure .
  • Light Sensitivity : Protect from UV light using amber glassware .

Advanced Research Questions

Q. How can electronic effects of the carboxy group influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • The electron-withdrawing carboxy group reduces boronic acid reactivity. Strategies include:
  • Catalyst Optimization : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
  • Base Selection : Strong bases (e.g., Cs₂CO₃) improve transmetallation kinetics .
  • Example : In a model reaction with 4-bromotoluene, coupling yields dropped from 85% to 62% when a carboxy group was present, requiring longer reaction times (24→36 hrs) .

Q. How to address contradictory data in cross-coupling reaction yields under identical conditions?

  • Methodological Answer :

  • Potential Causes :
FactorImpactSolution
Boronic Acid Purity≤95% purity reduces yieldRepurify via recrystallization
Moisture ContaminationHydrolysis forms boroxinesUse molecular sieves
Catalyst DeactivationLigand oxidationReplace Pd source and degas solvents
  • Validation : Conduct control experiments with standardized reagents .

Q. What strategies enhance selectivity in modifying the carboxy group without affecting the boronic acid moiety?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyl esters (Boc) or methyl esters, which are stable under Suzuki conditions. Deprotect with TFA/water post-coupling .
  • Selective Silylation : Protect the carboxy group with TMSCl in the presence of boronic acid .

Q. What are the degradation pathways of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Pathways :
  • Hydrolysis of the boronic acid to boroxines in humid conditions .
  • Decarboxylation at >100°C or under strong acidic conditions .
  • Mitigation :
  • Add stabilizers like BHT (0.1% w/w) to suppress radical degradation .
  • Conduct reactions under inert atmospheres (N₂/Ar) .

Properties

IUPAC Name

5-borono-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGBTWNYVSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254754
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-25-1
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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